molecular formula C23H23NO7 B11048260 3-(3-hydroxy-4-methoxyphenyl)-3-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-N-(4-methoxyphenyl)propanamide

3-(3-hydroxy-4-methoxyphenyl)-3-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-N-(4-methoxyphenyl)propanamide

Cat. No. B11048260
M. Wt: 425.4 g/mol
InChI Key: AJOSWSXQISZEED-UHFFFAOYSA-N
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Description

3-(3-hydroxy-4-methoxyphenyl)-3-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-N-(4-methoxyphenyl)propanamide is a complex organic compound characterized by multiple functional groups, including hydroxyl, methoxy, and amide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-hydroxy-4-methoxyphenyl)-3-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-N-(4-methoxyphenyl)propanamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Pyran Ring: Starting with a suitable precursor, such as a 4-hydroxy-6-methyl-2H-pyran-2-one derivative, the pyran ring can be constructed through cyclization reactions.

    Aldol Condensation: The next step involves an aldol condensation reaction between the pyran derivative and a 3-hydroxy-4-methoxybenzaldehyde to form the core structure.

    Amidation: The final step is the amidation reaction where the intermediate product is reacted with 4-methoxyaniline to form the desired propanamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl groups in the compound can undergo oxidation to form corresponding ketones or aldehydes.

    Reduction: The carbonyl group in the pyran ring can be reduced to form alcohols.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

    Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

    Substitution Reagents: Halides (e.g., HCl, HBr) for nucleophilic substitution.

Major Products

    Oxidation Products: Ketones, aldehydes.

    Reduction Products: Alcohols.

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In organic synthesis, this compound can serve as an intermediate for the synthesis of more complex molecules. Its multiple functional groups make it a versatile building block.

Biology

The compound’s structural features suggest potential biological activity, making it a candidate for drug discovery and development. It may exhibit properties such as anti-inflammatory, antioxidant, or antimicrobial effects.

Medicine

Due to its potential biological activities, this compound could be explored for therapeutic applications. Research may focus on its efficacy and safety as a pharmaceutical agent.

Industry

In material science, the compound could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The exact mechanism of action would depend on the specific application. In a biological context, the compound may interact with various molecular targets such as enzymes, receptors, or DNA. The hydroxyl and methoxy groups could facilitate binding to these targets, while the amide group may enhance stability and specificity.

Comparison with Similar Compounds

Similar Compounds

    3-(3-hydroxy-4-methoxyphenyl)-3-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)propanamide: Lacks the N-(4-methoxyphenyl) group.

    3-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-N-(4-methoxyphenyl)propanamide: Lacks the 3-hydroxy-4-methoxyphenyl group.

Uniqueness

The presence of both the pyran ring and the amide linkage, along with multiple hydroxyl and methoxy groups, makes 3-(3-hydroxy-4-methoxyphenyl)-3-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-N-(4-methoxyphenyl)propanamide unique. This combination of functional groups can result in distinct chemical reactivity and potential biological activity, setting it apart from similar compounds.

properties

Molecular Formula

C23H23NO7

Molecular Weight

425.4 g/mol

IUPAC Name

3-(3-hydroxy-4-methoxyphenyl)-3-(4-hydroxy-6-methyl-2-oxopyran-3-yl)-N-(4-methoxyphenyl)propanamide

InChI

InChI=1S/C23H23NO7/c1-13-10-19(26)22(23(28)31-13)17(14-4-9-20(30-3)18(25)11-14)12-21(27)24-15-5-7-16(29-2)8-6-15/h4-11,17,25-26H,12H2,1-3H3,(H,24,27)

InChI Key

AJOSWSXQISZEED-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=O)O1)C(CC(=O)NC2=CC=C(C=C2)OC)C3=CC(=C(C=C3)OC)O)O

Origin of Product

United States

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